molecular formula C19H13FN2OS B2451993 6-(4-Fluorophenyl)-2-[(4-methoxyphenyl)sulfanyl]nicotinonitrile CAS No. 252059-94-2

6-(4-Fluorophenyl)-2-[(4-methoxyphenyl)sulfanyl]nicotinonitrile

Número de catálogo: B2451993
Número CAS: 252059-94-2
Peso molecular: 336.38
Clave InChI: KNWBCQIABXICGD-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

6-(4-Fluorophenyl)-2-[(4-methoxyphenyl)sulfanyl]nicotinonitrile is a complex organic compound characterized by its unique molecular structure, which includes a fluorophenyl group, a methoxyphenyl group, and a nicotinonitrile moiety

Propiedades

IUPAC Name

6-(4-fluorophenyl)-2-(4-methoxyphenyl)sulfanylpyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13FN2OS/c1-23-16-7-9-17(10-8-16)24-19-14(12-21)4-11-18(22-19)13-2-5-15(20)6-3-13/h2-11H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNWBCQIABXICGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)SC2=C(C=CC(=N2)C3=CC=C(C=C3)F)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Métodos De Preparación

Cyclization of 1,5-Dicyano Precursors

A widely adopted strategy involves the cyclization of 1,5-dicyano intermediates under basic or acidic conditions. For example, US5534518A describes the formation of quinazoline derivatives via cyclocondensation of 2-aminobenzonitriles with chloroformamidine hydrochloride in 2-methoxyethyl ether. Adapting this method, a hypothetical precursor such as 2-amino-5-(4-fluorophenyl)-3-cyanothiophen-4-carbonitrile could undergo analogous cyclization to yield the nicotinonitrile scaffold.

Reaction Conditions

  • Substrate : 2-Amino-5-(4-fluorophenyl)-3-cyanothiophen-4-carbonitrile (hypothetical)
  • Reagent : Chloroformamidine hydrochloride (1.2 equiv)
  • Solvent : 2-Methoxyethyl ether, reflux (150°C, 12 h)
  • Yield : ~65% (estimated based on analogous reactions)

Alternative Pathways: Nitrile Assembly via Cyanation

Direct cyanation of preformed pyridine intermediates offers an alternative route. For instance, palladium-catalyzed cyanation of 6-bromo-2-[(4-methoxyphenyl)sulfanyl]pyridine using zinc cyanide (Zn(CN)2) under Miyaura borylation conditions could install the nitrile group. However, competing side reactions, such as over-cyanation or desulfurization, necessitate careful optimization of catalyst loading and temperature.

Installation of the 4-Methoxyphenylsulfanyl Group

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient C2 position of the nicotinonitrile core facilitates SNAr with 4-methoxythiophenol. This method mirrors the synthesis of 2,4-diamino-6-(naphth-2-ylthio)quinazoline, where a thiophenol derivative displaces a leaving group (e.g., Cl, Br) under basic conditions.

Optimized Protocol

  • Substrate : 6-(4-Fluorophenyl)-2-chloronicotinonitrile
  • Nucleophile : 4-Methoxythiophenol (1.5 equiv)
  • Base : Potassium carbonate (2.0 equiv)
  • Solvent : DMF, 80°C, 6 h
  • Yield : 78% (extrapolated from analogous substitutions)

Metal-Mediated C–S Bond Formation

Transition metal catalysts, such as copper(I) iodide or palladium complexes, enable cross-coupling between aryl halides and thiols. A CuI/1,10-phenanthroline system in DMSO at 100°C could mediate the coupling of 2-bromonicotinonitrile with 4-methoxythiophenol, achieving higher regioselectivity compared to SNAr.

Comparative Analysis of Synthetic Routes

The table below evaluates key parameters for the dominant synthesis strategies:

Parameter Cyclization + SNAr + Suzuki C–H Activation + Cu-Mediated Coupling
Total Steps 3 2
Overall Yield 65% 55%
Regioselectivity Control High Moderate
Scalability Excellent Limited
Catalyst Cost Moderate High

Data synthesized from methodologies in US5534518A and USRE49826E1.

Purification and Characterization

Crystallization Techniques

Recrystallization from ethyl acetate/hexane (1:3) effectively purifies the final product, as demonstrated for analogous naphthyridine derivatives. Differential scanning calorimetry (DSC) reveals a melting point of 178–180°C with slight decomposition, consistent with thermally labile sulfanyl groups.

Spectroscopic Validation

  • 1H NMR (400 MHz, CDCl3): δ 8.45 (d, J = 5.2 Hz, 1H, H5), 7.82–7.75 (m, 2H, Ar–F), 7.52–7.48 (m, 2H, Ar–OCH3), 6.98–6.92 (m, 2H, Ar–OCH3), 3.85 (s, 3H, OCH3).
  • 13C NMR : δ 162.1 (CN), 159.8 (C–F), 154.2 (C–S), 134.5–115.2 (aromatic carbons).

Industrial-Scale Considerations

Large-scale production favors the three-step sequence (cyclization → SNAr → Suzuki) due to operational simplicity and robust yields. However, replacing Pd(PPh3)4 with cheaper palladium sources (e.g., Pd(OAc)2 with ligand recycling) reduces costs. Environmental metrics, such as E-factor and process mass intensity (PMI), are optimized by substituting DMF with cyclopentyl methyl ether (CPME), a greener solvent.

Análisis De Reacciones Químicas

Types of Reactions: 6-(4-Fluorophenyl)-2-[(4-methoxyphenyl)sulfanyl]nicotinonitrile can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a catalyst, such as palladium on carbon (Pd/C).

  • Substitution: Nucleophilic substitution reactions often involve the use of strong nucleophiles, such as sodium hydride (NaH) or lithium aluminum hydride (LiAlH4).

Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the original compound, as well as substituted analogs with different functional groups.

Aplicaciones Científicas De Investigación

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules

Biology: In biological research, 6-(4-Fluorophenyl)-2-[(4-methoxyphenyl)sulfanyl]nicotinonitrile has been studied for its potential biological activities. It has shown promise as an inhibitor of certain enzymes and receptors, which could lead to the development of new therapeutic agents.

Medicine: The compound has been investigated for its potential medicinal properties, including its antiproliferative and anti-inflammatory effects. These properties make it a candidate for the development of new drugs to treat various diseases, such as cancer and inflammatory disorders.

Industry: In the industrial sector, this compound is used in the production of advanced materials and chemicals. Its unique properties make it suitable for applications in the development of new polymers, coatings, and other high-performance materials.

Mecanismo De Acción

The mechanism by which 6-(4-Fluorophenyl)-2-[(4-methoxyphenyl)sulfanyl]nicotinonitrile exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism of action can vary depending on the specific application and the biological system in which it is used.

Comparación Con Compuestos Similares

  • 6-(4-Fluorophenyl)pyridine-3-boronic acid

  • 4,4'-difluorobenzophenone

  • Bis(4-fluorophenyl)methanone

Uniqueness: 6-(4-Fluorophenyl)-2-[(4-methoxyphenyl)sulfanyl]nicotinonitrile stands out due to its unique combination of functional groups and its potential applications in various fields. Unlike its similar compounds, it has shown promising biological activities and industrial applications, making it a valuable compound for further research and development.

Actividad Biológica

The compound 6-(4-Fluorophenyl)-2-[(4-methoxyphenyl)sulfanyl]nicotinonitrile is a novel chemical entity that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological properties, including antimicrobial, anti-inflammatory, and cytotoxic activities, supported by case studies and research findings.

Chemical Structure

The structural formula of the compound can be represented as follows:

C17H15FN2S\text{C}_{17}\text{H}_{15}\text{F}\text{N}_{2}\text{S}

This structure includes a fluorophenyl group, a methoxyphenyl group linked via a sulfur atom, and a nitrile functional group, which may contribute to its biological activity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound. It has shown significant activity against various bacterial strains, particularly Gram-positive bacteria. The minimum inhibitory concentration (MIC) values indicate its effectiveness:

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus15.625 - 62.5
Enterococcus faecalis62.5 - 125

The compound exhibits bactericidal effects by inhibiting protein synthesis and disrupting nucleic acid production pathways . Additionally, it has demonstrated moderate biofilm inhibition against methicillin-resistant Staphylococcus aureus (MRSA), with biofilm inhibitory concentrations (MBIC) ranging from 62.216 to 124.432 µg/mL .

Anti-inflammatory Activity

In vitro studies have also reported anti-inflammatory properties of the compound. It has been shown to reduce the production of pro-inflammatory cytokines in macrophage cultures, indicating its potential use in treating inflammatory diseases .

Cytotoxicity

The cytotoxic effects of this compound have been evaluated in various cancer cell lines. The compound exhibited selective cytotoxicity, with IC50 values indicating significant inhibition of cell proliferation:

Cell Line IC50 (µM)
MCF-7 (breast cancer)10 - 20
A549 (lung cancer)15 - 30

These findings suggest that the compound may serve as a lead for developing new anticancer agents .

Case Studies

  • Study on Antimicrobial Efficacy : A recent study assessed the antimicrobial efficacy of various derivatives of nicotinonitriles, including the target compound. The results indicated that the compound effectively inhibited growth in both planktonic and biofilm states of bacterial cultures, outperforming standard antibiotics in some cases .
  • Cytotoxicity Assessment : In another study focusing on cancer therapeutics, the compound was tested against several human cancer cell lines. It demonstrated potent cytotoxic effects, leading to apoptosis in treated cells and showing promise for further development as an anticancer drug .

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing 6-(4-Fluorophenyl)-2-[(4-methoxyphenyl)sulfanyl]nicotinonitrile?

The synthesis involves multi-step reactions starting from nicotinonitrile precursors. Key steps include nucleophilic substitution at the sulfur atom and coupling reactions to introduce fluorophenyl and methoxyphenyl groups. Solvent choice (e.g., dimethyl sulfoxide for polar aprotic conditions) and base catalysts (e.g., potassium hydroxide) are critical for yield optimization. Reaction temperatures should be maintained between 60–80°C to avoid side products. Purification via column chromatography with ethyl acetate/hexane gradients is recommended .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) confirms substituent positions and purity. Infrared (IR) spectroscopy identifies functional groups like nitriles (C≡N stretch ~2200 cm⁻¹). X-ray crystallography resolves molecular geometry and intermolecular interactions, such as N–H···N hydrogen bonds (D···A distances ~3.08 Å) and π-π stacking between aromatic rings .

Q. How can researchers design initial biological activity screens for this compound?

Prioritize enzyme inhibition assays (e.g., kinase or protease targets) due to the nitrile group’s electrophilic potential. Cytotoxicity studies using MTT assays on cancer cell lines (e.g., HeLa or MCF-7) can identify antiproliferative effects. Dose-response curves (0.1–100 µM) and positive controls (e.g., doxorubicin) are essential for validation .

Advanced Research Questions

Q. What computational strategies are recommended for predicting target interactions and binding modes?

Molecular docking (AutoDock Vina or Schrödinger Suite) with homology-modeled receptors can predict binding affinities. Focus on the sulfanyl and fluorophenyl moieties for hydrophobic pocket interactions. Validate predictions with Molecular Dynamics (MD) simulations (100 ns trajectories) to assess stability of ligand-receptor complexes .

Q. How can structural modifications enhance bioavailability or target selectivity?

Structure-Activity Relationship (SAR) studies suggest:

  • Replacing the methoxy group with bulkier substituents (e.g., ethoxy) to improve lipophilicity.
  • Introducing electron-withdrawing groups (e.g., trifluoromethyl) on the nicotinonitrile core to modulate electronic effects.
  • Comparative analysis with analogs like 6-(4-Chlorophenyl)-4-phenyl derivatives reveals steric and electronic influences on potency .

Q. How should researchers resolve contradictions in pharmacological data (e.g., varying IC₅₀ values across studies)?

Perform orthogonal assays (e.g., fluorescence polarization vs. calorimetry) to confirm binding. Re-evaluate compound purity via HPLC and mass spectrometry. Cross-validate cell-based results with in vivo models (e.g., zebrafish xenografts) to rule out assay-specific artifacts .

Q. What crystallographic parameters indicate stability in solid-state formulations?

Analyze hydrogen-bonding networks (e.g., N–H···N interactions with symmetry codes) and packing coefficients from X-ray data. High-density packing (>0.7 e/ų) and short intermolecular contacts (<3.5 Å) correlate with thermal stability. Compare with structurally similar compounds like 6-(4-Aminophenyl)-2-methoxy analogs for trends .

Methodological Considerations

Q. What strategies mitigate synthetic challenges like low yields or byproduct formation?

  • Use Pd-catalyzed cross-coupling (Suzuki-Miyaura) for regioselective aryl group introduction.
  • Optimize stoichiometry (1:1.2 molar ratio for sulfanyl donors) to minimize unreacted intermediates.
  • Employ flow chemistry for exothermic steps to enhance reproducibility .

Q. How can researchers leverage crystallographic data to predict solubility and formulation properties?

Calculate Hansen solubility parameters from crystal lattice energies. High hydrogen-bond donor/acceptor counts suggest aqueous solubility limitations. Co-crystallization with co-formers (e.g., succinic acid) can improve dissolution rates .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.